(4-Benzylpiperazin-1-yl)(6-(phenylsulfonyl)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperazin-1-yl)(6-(phenylsulfonyl)pyridin-3-yl)methanone is a complex organic compound that features a piperazine ring substituted with a benzyl group and a pyridine ring substituted with a phenylsulfonyl group
Mechanism of Action
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in cellular responses to cytokines and stress. It is involved in various cellular processes such as proliferation, differentiation, transcription regulation, and development.
Mode of Action
This interaction could potentially alter the protein’s ability to transmit signals within the cell, thereby affecting cellular processes .
Biochemical Pathways
These pathways play a role in cellular responses to various stimuli, including stress and cytokines .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and is thus able to have an active effect .
Result of Action
This could potentially lead to changes in cell proliferation, differentiation, and other processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(6-(phenylsulfonyl)pyridin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is formed through cyclization reactions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Pyridine Ring Functionalization: The pyridine ring is functionalized with a phenylsulfonyl group through a sulfonation reaction using phenylsulfonyl chloride.
Coupling Reaction: Finally, the benzylated piperazine and the functionalized pyridine are coupled together using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)(6-(phenylsulfonyl)pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)(6-(phenylsulfonyl)pyridin-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperazin-1-yl)(6-(phenylsulfonyl)pyridin-2-yl)methanone
- (4-Benzylpiperazin-1-yl)(6-(phenylsulfonyl)pyridin-4-yl)methanone
Uniqueness
(4-Benzylpiperazin-1-yl)(6-(phenylsulfonyl)pyridin-3-yl)methanone is unique due to the specific positioning of the phenylsulfonyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Properties
IUPAC Name |
[6-(benzenesulfonyl)pyridin-3-yl]-(4-benzylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c27-23(26-15-13-25(14-16-26)18-19-7-3-1-4-8-19)20-11-12-22(24-17-20)30(28,29)21-9-5-2-6-10-21/h1-12,17H,13-16,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSMFHQLTWCSKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.